molecular formula C25H23FN4O4 B11319391 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B11319391
M. Wt: 462.5 g/mol
InChI Key: MDEXQSOAWPROSN-CSKARUKUSA-N
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Description

2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-[4-(2-FLUOROBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes a combination of aromatic rings, an oxazole ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-[4-(2-FLUOROBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine moiety: This step involves the reaction of the oxazole intermediate with a piperazine derivative, often under reflux conditions.

    Attachment of the fluorobenzoyl group: This is typically done through acylation reactions using fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Final coupling with the dimethoxyphenyl group: This step involves a Heck reaction or similar coupling reaction to introduce the styryl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or the double bonds in the styryl moiety, leading to the formation of amines or saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, reduction can yield amines, and substitution can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Pharmacology: It can be used in the study of drug-receptor interactions, helping to elucidate the mechanisms of action of various drugs.

    Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-[4-(2-FLUOROBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethyl alcohol: Shares the dimethoxyphenyl group but lacks the oxazole and piperazine moieties.

    Fluorobenzoyl derivatives: Compounds with similar fluorobenzoyl groups but different core structures.

Uniqueness

The uniqueness of 2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-[4-(2-FLUOROBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE lies in its combination of structural features, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H23FN4O4

Molecular Weight

462.5 g/mol

IUPAC Name

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C25H23FN4O4/c1-32-21-9-7-17(15-22(21)33-2)8-10-23-28-20(16-27)25(34-23)30-13-11-29(12-14-30)24(31)18-5-3-4-6-19(18)26/h3-10,15H,11-14H2,1-2H3/b10-8+

InChI Key

MDEXQSOAWPROSN-CSKARUKUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C#N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C#N)OC

Origin of Product

United States

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